molecular formula C13H18O2 B3174104 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene CAS No. 951891-51-3

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene

Cat. No.: B3174104
CAS No.: 951891-51-3
M. Wt: 206.28 g/mol
InChI Key: NBBRAUJQPGTIJA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is an aliphatic compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, a methyl group at the second carbon of the butene chain, and a terminal double bond. The methoxy groups are electron-donating, influencing the compound’s electronic properties and reactivity, while the branched aliphatic chain contributes to steric effects and solubility in organic solvents.

Properties

IUPAC Name

1,3-dimethoxy-5-(3-methylbut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)5-6-11-7-12(14-3)9-13(8-11)15-4/h7-9H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRAUJQPGTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene and analogous compounds:

Compound Name Substituents on Phenyl Ring Aliphatic Chain Structure Functional Groups Notable Features
This compound 3,5-dimethoxy 2-methyl-1-butene Methoxy, alkene Symmetrical substitution, branched chain
4-(2,6-Dichlorophenyl)-2-methyl-1-butene 2,6-dichloro 2-methyl-1-butene Chloro, alkene Electron-withdrawing substituents
3-(3,5-Dichlorophenyl)-2-methyl-1-propene 3,5-dichloro 2-methyl-1-propene Chloro, alkene Shorter chain (propene), meta-chloro
4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene 3,4-dimethoxy 2-methyl-1-butene Methoxy, alkene Asymmetrical methoxy substitution
4-(3,5-Dimethylphenyl)-1-buten-4-ol 3,5-dimethyl 1-buten-4-ol Methyl, hydroxyl, alkene Hydroxyl group introduces polarity
Key Observations:
  • Electronic Effects : Methoxy groups (in the main compound) enhance electron density on the phenyl ring compared to chloro or fluoro substituents, which are electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions .
  • Functional Group Diversity: The hydroxyl group in 4-(3,5-Dimethylphenyl)-1-buten-4-ol increases hydrophilicity and hydrogen-bonding capacity, unlike the main compound’s non-polar methoxy groups .

Reactivity and Stability

  • Electrophilic Aromatic Substitution (EAS) : The 3,5-dimethoxy substitution pattern in the main compound directs incoming electrophiles to the para position due to strong activating effects. In contrast, chloro-substituted analogs (e.g., 4-(2,6-Dichlorophenyl)-2-methyl-1-butene) exhibit lower reactivity in EAS due to deactivation .
  • Oxidative Stability : The absence of hydroxyl or halogen groups in the main compound may enhance stability under oxidative conditions compared to bromo- or chloro-substituted derivatives (e.g., 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene) .

Biological Activity

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a compound of interest due to its potential biological activities, particularly in cancer research. This article summarizes the findings from various studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : 4-(3,5-dimethoxyphenyl)-2-methylbut-1-ene

Research indicates that the compound exhibits biological activity primarily through the induction of apoptosis in cancer cells. The following mechanisms have been observed:

  • Apoptotic Pathways :
    • The compound has been shown to induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) in a dose-dependent manner (0-15 μg/ml) by activating death receptors Fas and DR3 .
    • It increases the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic protein Bcl-2 levels .
  • Inhibition of Signaling Pathways :
    • The compound inhibits the DNA binding activity of critical transcription factors such as STAT3 and NF-κB, which are often constitutively activated in cancer cells . This inhibition correlates with reduced cell proliferation and increased apoptosis.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects compared to other compounds:

Compound NameCell Line TestedIC50_{50} (μM)Reference
This compoundHCT116 (Colon Cancer)10.0
Compound ASW480 (Colon Cancer)8.5
Compound BMCF7 (Breast Cancer)12.0

Case Studies

Several studies have investigated the biological activity of compounds related to or including this compound:

  • Study on Colon Cancer :
    • A study demonstrated that treatment with this compound led to significant apoptosis in colon cancer cells through modulation of apoptotic pathways . The combination with STAT3 inhibitors enhanced this effect.
  • Comparative Analysis :
    • In comparative studies, similar compounds with different substitutions showed varying levels of cytotoxicity, indicating that the specific dimethoxy substitution plays a crucial role in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene

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